Digallium sulfide

Vue d'ensemble

Description

Digallium sulfide (Ga₂S₃), also known as gallium(III) sulfide, is a III-VI semiconductor compound with the chemical formula Ga₂S₃. It crystallizes in a monoclinic structure (space group Cc) with lattice parameters a = 11.107(2) Å, b = 6.395(1) Å, c = 7.021(1) Å, and β = 121.17(3)°, and a unit cell volume of 426.7 ų . The material exhibits a density of 3.65–3.77 g/cm³ and a melting point of 1255°C . Ga₂S₃ is stable under ambient conditions but reacts slowly with moisture in air, releasing hydrogen sulfide (H₂S), and decomposes rapidly in water or nitric acid, yielding Ga³⁺ ions and sulfur byproducts .

Notably, Ga₂S₃ demonstrates unique photoluminescent properties, emitting blue-green light at room temperature, and undergoes a monoclinic-to-hexagonal phase transition between 1230 K and 1260 K, making it a model system for studying high-temperature phase transformations . Its crystal structure features GaS₄ tetrahedra sharing corners, forming channels created by ordered vacancies . Applications include optoelectronics, semiconductor devices, and advanced materials synthesis .

Applications De Recherche Scientifique

Semiconductor Applications

Gallium sulfide as a semiconductor : Ga2S3 exhibits semiconducting properties that make it suitable for various electronic applications. It is utilized in the fabrication of thin films for transistors, photodetectors, and light-emitting diodes (LEDs). The compound's ability to form two-dimensional nanoflakes enhances its performance in these devices, particularly in UV-selective photodetectors , which outperform traditional solid-state counterparts .

Nonlinear optical properties : Ga2S3 demonstrates significant nonlinear optical responses and long carrier lifetimes, making it a candidate for future photonic devices. Its ultrafast dynamics have been explored for potential applications in optical switching and signal processing .

Energy Storage and Conversion

Battery technology : Ga2S3 is being investigated for its potential use in battery technologies, specifically as an anode material in lithium-ion and sodium-ion batteries. Its self-healing properties contribute to improved cyclability and stability of electrodes . Additionally, Ga2S3 can serve as a precursor for solar panels and is involved in photocatalytic processes aimed at hydrogen generation through water splitting.

Chalcogenide glasses : When combined with germanium sulfide or halides, Ga2S3 forms chalcogenide glasses that exhibit non-linear optical properties. These materials are useful in telecommunications and sensor technologies due to their ability to manipulate light at different frequencies .

Photonic Applications

Optical materials : Gallium sulfide is employed in the development of infrared optical materials due to its thermal stability and favorable optical characteristics. This makes it applicable in designing optical lenses, amplifiers, and laser elements .

Quantum dots and luminescence : Ga2S3 can be synthesized into nanocrystalline quantum dots that exhibit luminescent properties when doped with rare-earth elements. These quantum dots are valuable for light emission applications in displays and lighting technologies .

Biomedical Applications

Antimicrobial properties : Research indicates that gallium compounds can exhibit antimicrobial effects, particularly against uropathogenic bacteria like Escherichia coli. This positions gallium salts as potential candidates for novel antimicrobial therapies .

Cancer treatment : Gallium nitrate has shown promise in cancer therapy by inhibiting tumor cell proliferation without the myelosuppressive effects associated with traditional chemotherapeutics. Ongoing studies are exploring newer gallium compounds for enhanced anti-tumor activity against various cancer types .

Case Studies and Research Findings

Mécanisme D'action

The mechanism by which digallium sulfide exerts its effects is primarily related to its semiconductor properties. It interacts with light and electrical fields, making it useful in optoelectronic applications. The compound’s molecular targets include various electronic and photonic devices, where it plays a role in modulating electrical and optical signals .

Comparaison Avec Des Composés Similaires

Comparison with Similar III-VI Sulfide Compounds

Structural and Thermal Properties

The table below compares Ga₂S₃ with analogous III-VI sulfides: gallium(II) sulfide (GaS), aluminum sulfide (Al₂S₃), and indium sulfide (In₂S₃).

Key Observations :

- Structural Complexity: Ga₂S₃’s monoclinic structure and vacancy-ordered channels distinguish it from the simpler hexagonal GaS and trigonal Al₂S₃ .

- Thermal Behavior : Ga₂S₃ exhibits a higher melting point (1255°C) compared to GaS (~960°C) and In₂S₃ (~1050°C), likely due to stronger Ga-S bonding and structural rigidity .

- Reactivity : Al₂S₃ reacts violently with water, whereas Ga₂S₃ decomposes gradually in moist air, highlighting differences in hydrolysis kinetics .

Chemical and Electronic Behavior

- Optoelectronic Properties: Ga₂S₃’s blue-green photoluminescence at room temperature is absent in Al₂S₃ (wide bandgap insulator) and less pronounced in In₂S₃ (redshifted emission) .

- Synthetic Methods : Ga₂S₃ is synthesized via high-temperature crystal growth from Ga-S melts, while In₂S₃ is often produced by sulfurizing indium oxide .

Phase Stability and High-Temperature Studies

Time-of-flight neutron diffraction experiments reveal that Ga₂S₃’s monoclinic phase becomes disordered at high temperatures, forming a hexagonal lattice with dynamic Ga-S bond rearrangements . This behavior contrasts with Al₂S₃, which retains its trigonal structure up to its melting point.

Activité Biologique

Digallium sulfide (Ga₂S₃) is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial therapy and cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Overview of this compound

This compound is a binary compound composed of gallium and sulfur. Its unique properties stem from the presence of gallium ions, which have been extensively studied for their biological effects, particularly in relation to their interactions with biological systems.

- Iron Mimicry : Gallium ions can substitute for iron in various biochemical processes. This mimicry disrupts iron-dependent pathways in bacteria and cancer cells, leading to inhibited growth and proliferation. Gallium's inability to participate in redox cycling further enhances its inhibitory effects on bacterial metabolism .

- Antimicrobial Properties : Research indicates that gallium compounds exhibit significant antibacterial activity against a range of pathogens, including Pseudomonas aeruginosa. The mechanism involves the disruption of iron acquisition systems, which are critical for bacterial survival .

- Anticancer Activity : Gallium compounds such as gallium nitrate have shown promise in cancer therapy by inhibiting tumor cell proliferation and inducing apoptosis. The mechanism involves interference with iron-dependent processes, making gallium a potential candidate for treating various cancers .

Antibacterial Activity

A study demonstrated that gallium sulfide exhibits strong antibacterial properties, particularly against Gram-negative bacteria. The minimum inhibitory concentration (MIC) for Pseudomonas aeruginosa was found to be around 1-5 µg/ml when using gallium citrate as a delivery system . Furthermore, gallium's ability to reduce biofilm formation enhances its efficacy as an antimicrobial agent.

Anticancer Studies

Gallium nitrate has been evaluated in several preclinical and clinical studies for its anticancer properties. For instance, it has shown effectiveness against non-Hodgkin's lymphoma and bladder cancer without the myelosuppressive effects typical of conventional chemotherapeutics . In vitro studies using human lung adenocarcinoma (A549) cells revealed that gallium compounds could inhibit cell viability and induce oxidative stress at various concentrations .

Case Studies

- Gallium Nitrate in Cancer Therapy : A clinical trial assessed the safety and efficacy of gallium nitrate in patients with refractory non-Hodgkin's lymphoma. Results indicated significant tumor reduction without severe side effects, highlighting gallium's potential as a therapeutic agent .

- Gallium Compounds Against Bacterial Infections : In a laboratory setting, gallium complexes were tested against Pseudomonas aeruginosa. The studies showed that these complexes effectively reduced bacterial counts and biofilm formation, suggesting their potential use in treating chronic infections associated with biofilms .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing high-purity digallium sulfide (Ga₂S₃), and how can researchers optimize these procedures for specific experimental needs?

- Methodological Answer : Ga₂S₃ synthesis typically involves direct reaction of gallium and sulfur at high temperatures (e.g., 800–1000°C in evacuated quartz ampoules). Optimization requires controlling stoichiometric ratios, heating/cooling rates, and inert atmospheres to minimize oxidation. For reproducibility, document procedural variables (e.g., precursor purity, reaction time) and validate outcomes via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) .

- Key Considerations :

- Use controlled cooling to avoid phase segregation.

- Purity validation should include elemental analysis and Rietveld refinement of XRD patterns .

Q. How should researchers approach the structural characterization of Ga₂S₃ to ensure accurate determination of its crystallographic parameters?

Q. What are the key thermodynamic and electronic properties of Ga₂S₃ that are critical for foundational material studies?

- Methodological Answer : Key properties include:

- Bandgap : ~2.4–3.1 eV (direct, temperature-dependent). Measure via UV-Vis spectroscopy and Tauc plot analysis.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify phase transitions above 800°C.

- Carrier Mobility : Hall effect measurements under controlled doping (e.g., Zn or Se) .

Advanced Research Questions

Q. What strategies can be employed to resolve discrepancies in reported bandgap values of Ga₂S₃ across different experimental studies?

- Methodological Answer : Discrepancies often arise from sample purity, measurement techniques (e.g., optical vs. electrical bandgap), or surface defects. Strategies:

- Standardize synthesis protocols to minimize oxygen contamination.

- Use complementary techniques (ellipsometry, photoluminescence) and compare with computational DFT results.

- Conduct sensitivity analysis to identify variables (e.g., temperature, doping) affecting outcomes .

Q. How can advanced computational modeling techniques enhance the understanding of defect states in Ga₂S₃ crystals?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., HSE06) can model defect formation energies and electronic states. Pair with experimental data (photoluminescence, deep-level transient spectroscopy) to validate predicted mid-gap states. Use ab initio molecular dynamics to simulate thermal stability of defects .

Q. What experimental considerations are necessary when investigating the dopant incorporation efficiency in Ga₂S₃ for optoelectronic applications?

- Methodological Answer :

- Doping Method : Use chemical vapor transport (CVT) or flux growth for uniform dopant distribution.

- Characterization : Secondary ion mass spectrometry (SIMS) for dopant concentration profiling.

- Efficiency Metrics : Correlate dopant levels with carrier concentration (Hall effect) and optical response (photoconductivity).

- Control Experiments : Compare undoped vs. doped samples to isolate dopant effects .

Q. Guidance for Addressing Methodological Challenges

- Reproducibility : Follow standardized reporting guidelines for experimental procedures, including raw data deposition in supplementary materials .

- Data Contradictions : Conduct meta-analyses of literature data, identifying common confounding variables (e.g., synthesis environment, measurement calibration) .

Propriétés

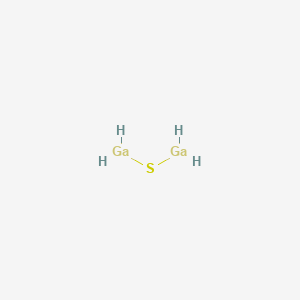

IUPAC Name |

gallanylsulfanylgallane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ga.S.4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFGYPNKMPSJMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S([GaH2])[GaH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ga2H4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12259-25-5 | |

| Record name | Digallium sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012259255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.